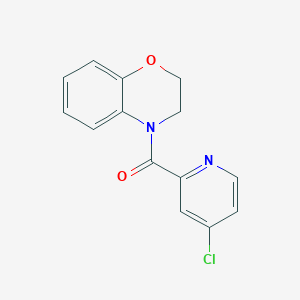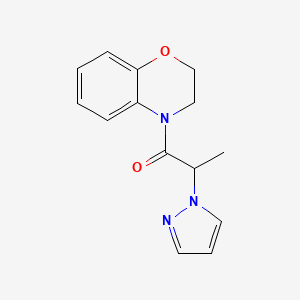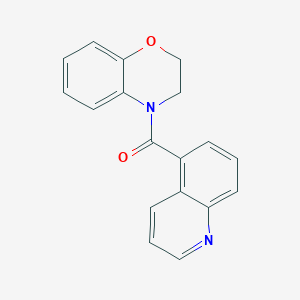
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone, also known as DBM, is a synthetic compound that has been widely studied for its potential applications in scientific research. DBM is a heterocyclic organic compound that contains a benzoxazine ring and a quinoline ring, and it has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone is not fully understood. However, it has been proposed that this compound may exert its biological activities by modulating various signaling pathways. For example, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and autophagy.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro and in vivo studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. This compound has also been found to scavenge free radicals and protect against oxidative stress-induced cell damage. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This compound has also been found to improve glucose tolerance and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities with high purity. This compound is also relatively inexpensive compared to other compounds with similar biological activities. However, this compound has some limitations for lab experiments. It has poor solubility in water and some organic solvents, which can limit its use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret some of the experimental results.
将来の方向性
There are several future directions for research on 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone. One area of interest is the development of novel synthetic routes for this compound that can improve its yield and purity. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into its biological activities and potential therapeutic applications. In addition, there is a need for further studies to evaluate the safety and toxicity of this compound in vivo, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for more studies to explore the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and diabetes.
合成法
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone can be synthesized by a multistep reaction starting from 2-aminobenzoxazole and 2-chloroquinoline. The first step involves the reaction of 2-aminobenzoxazole with ethyl chloroformate to form the corresponding ethyl carbamate. The ethyl carbamate is then reacted with 2-chloroquinoline in the presence of a base such as potassium carbonate to give this compound. The purity of the final product can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been found to scavenge free radicals and protect against oxidative stress-induced cell damage. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
特性
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(14-5-3-7-15-13(14)6-4-10-19-15)20-11-12-22-17-9-2-1-8-16(17)20/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJLFUYCHWQFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=C4C=CC=NC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)
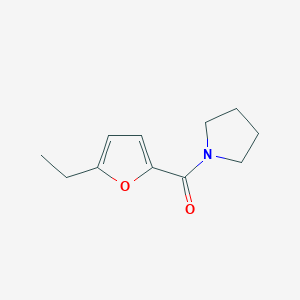
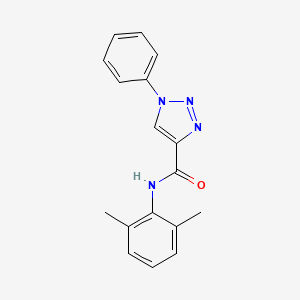
![3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)

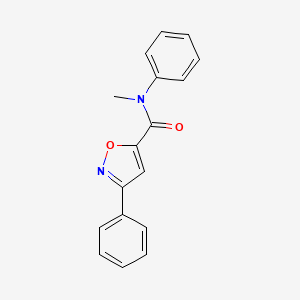
![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)

